molecular formula C13H14FNO B2528889 4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole CAS No. 1707358-78-8

4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole

Cat. No. B2528889
CAS RN: 1707358-78-8
M. Wt: 219.259
InChI Key: DIHWQLSKNISJOX-UHFFFAOYSA-N
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Description

The compound "4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole" is a fluorinated indole derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential biological activities. Indole and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a fluorine atom can significantly alter the physical, chemical, and biological properties of these molecules, often leading to enhanced activity and/or selectivity in biological systems.

Synthesis Analysis

The synthesis of fluorinated indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of related compounds such as 3-amino-4-fluoropyrazoles involves a monofluorination step followed by condensation with hydrazines . Similarly, the synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives, which may share some synthetic pathways with the compound of interest, is achieved through a domino method that includes several ring-forming reactions . These synthetic strategies highlight the importance of fluorination techniques and the construction of heterocyclic systems in the development of fluorinated indole derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a heterocyclic indole ring system, which is a fused structure consisting of a benzene ring and a five-membered pyrrole ring. The addition of a fluorine atom to this system can influence the electronic distribution and the overall geometry of the molecule. For example, the crystal and molecular structure of 4-fluoro-1H-pyrazole, a related compound, shows unique hydrogen bonding patterns and forms one-dimensional chains in the crystal . These structural features are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Fluorinated indoles can participate in various chemical reactions, often facilitated by the presence of the fluorine atom, which can act as an activating group. For example, the strategic synthesis of difluoromethylated indole derivatives involves cyclization reactions and direct fluorination, demonstrating the reactivity of the indole core . The reactivity of the fluorine atom also plays a significant role in the binding interactions of these molecules with biological targets, as seen in molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by the presence of both the fluorine atom and the tetrahydropyran ring. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and affect its pharmacokinetic properties, such as bioavailability and metabolic stability . The tetrahydropyran ring is a common structural motif in natural products and pharmaceuticals, known for its ability to modulate the conformational flexibility of the molecule, which can further impact its biological activity.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds structurally related to "4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole" often focuses on their metabolism, disposition, and pharmacokinetic profiles. For instance, studies on the metabolism and disposition of γ-aminobutyric acid type A receptor partial agonists in humans highlight the complex biotransformation pathways these compounds undergo, including oxidative deamination and active renal secretion, which could provide insights into the metabolic stability and elimination mechanisms of "this compound" (Shaffer et al., 2008).

Diagnostic Applications

The use of fluorinated compounds in diagnostic imaging, such as in positron emission tomography (PET) to distinguish between indolent and aggressive forms of non-Hodgkin's lymphoma, underscores the diagnostic potential of fluorinated indoles. This research suggests that derivatives like "this compound" could be explored for their utility in enhancing the diagnostic accuracy of various diseases, given the significance of fluorine atoms in improving the properties of radiotracers (Schöder et al., 2005).

Chemotherapeutic Research

Research into novel fluoropyrimidine anticancer drugs provides a framework for understanding how "this compound" might be applied in the development of new chemotherapeutic agents. Studies have demonstrated the efficacy and tolerability of compounds like S-1, which improve the tumor-selective toxicity of 5-fluorouracil, indicating the potential therapeutic benefits of incorporating fluorinated indoles into cancer treatment regimens (Sakata et al., 1998).

Antimicrobial Resistance Research

The investigation of fluoroquinolone resistance in clinical isolates of Mycobacterium tuberculosis provides insights into the challenges of developing new antimicrobial agents. Such studies underscore the importance of understanding the genetic mutations that confer drug resistance, which could be relevant for designing "this compound" derivatives aimed at overcoming resistance mechanisms (Singhal et al., 2016).

Environmental and Safety Research

Research on the metabolism and excretion of novel compounds, such as KAE609 in malaria treatment, highlights the importance of understanding the environmental and safety aspects of new chemical entities. Such studies contribute to the knowledge base on the safe use and potential environmental impact of new drugs, which is crucial for compounds like "this compound" (Huskey et al., 2016).

properties

IUPAC Name

4-fluoro-3-(oxan-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-11-2-1-3-12-13(11)10(8-15-12)9-4-6-16-7-5-9/h1-3,8-9,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHWQLSKNISJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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